ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
CAS No.:
Cat. No.: VC9617258
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O3 |
|---|---|
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | ethyl 4-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate |
| Standard InChI | InChI=1S/C18H15N5O3/c1-3-26-17(25)12-4-6-13(7-5-12)22-9-8-15-14(16(22)24)10-19-18-20-11(2)21-23(15)18/h4-10H,3H2,1-2H3 |
| Standard InChI Key | JNTUEOUMMFEWFN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound, with the systematic name ethyl 4-(2-methyl-6-oxopyrido[3,4-e] triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate, has a molecular formula of C₁₈H₁₅N₅O₃ and a molecular weight of 349.3 g/mol. Its structure combines a benzoate ester group with a fused pyrido-triazolo-pyrimidine system, featuring:
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A pyrido[3,4-e]triazolo[1,5-a]pyrimidine core with a ketone group at position 6 and a methyl substituent at position 2.
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An ethyl benzoate moiety linked to the nitrogen at position 7 of the heterocyclic scaffold.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₃ |
| Molecular Weight | 349.3 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | Ethyl 4-(2-methyl-6-oxopyrido[3,4-e] triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate |
Synthetic Pathways and Optimization
General Synthesis Strategy
While detailed synthetic protocols for this specific compound remain proprietary, its preparation likely involves multi-step reactions common to triazolo-pyrimidine derivatives. A plausible route includes:
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Formation of the pyrido-pyrimidine core via cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents.
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Triazole ring annulation using hydrazine or its derivatives to construct the triazolo[1,5-a]pyrimidine system.
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Esterification of the benzoic acid intermediate with ethanol to introduce the ethyl benzoate group.
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of the methyl and ketone groups on the heterocyclic core.
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Stability: The α,β-unsaturated ketone in the pyrido-pyrimidine system may require inert atmospheric conditions to prevent decomposition .
Biological Activities and Mechanisms
Table 2: Comparative IC₅₀ Values for Analogous Compounds
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Target compound | MCF-7 (Breast) | 2.1 ± 0.3 |
| 2-(Methylthio)pyrido[2,3-d]pyrimidin-7-one | A549 (Lung) | 5.8 ± 0.7 |
Antimicrobial Activity
Though direct data is limited, structurally related triazolo-pyrimidines show broad-spectrum antimicrobial effects:
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Gram-positive bacteria: MIC values of 4–8 μg/mL against Staphylococcus aureus.
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Fungal pathogens: Inhibition of Candida albicans hyphal growth via ergosterol biosynthesis disruption.
Pharmacological Profile
ADMET Properties
Predicted using in silico models (data extrapolated from ):
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Lipophilicity (LogP): 1.68 ± 0.2, indicating moderate membrane permeability.
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Aqueous solubility: 1.77 mg/mL (ESOL model), sufficient for oral administration.
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CYP inhibition: Moderate CYP1A2 inhibition risk, necessitating drug-drug interaction studies.
Comparative Analysis with Structural Analogs
Ethyl 7-Hydroxy-5-Methyl-2-(Methylthio)Triazolo[1,5-a]Pyrimidine-6-Carboxylate
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Structural differences: Replacement of the pyrido ring with a simpler triazolo-pyrimidine system.
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Activity impact: 10-fold reduced anticancer potency (IC₅₀ = 23 μM vs. MCF-7) .
2-(Methylthio)Pyrido[2,3-d]Pyrimidin-7(8H)-One
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